molecular formula C10H11N3O4 B14841141 4-Cyclopropoxy-N-methyl-5-nitropicolinamide

4-Cyclopropoxy-N-methyl-5-nitropicolinamide

Katalognummer: B14841141
Molekulargewicht: 237.21 g/mol
InChI-Schlüssel: LBYUSOFLILBLCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyclopropoxy-N-methyl-5-nitropicolinamide is a chemical compound with the molecular formula C10H11N3O4 and a molecular weight of 237.21 g/mol This compound is known for its unique structure, which includes a cyclopropoxy group, a nitro group, and a picolinamide backbone

Vorbereitungsmethoden

The synthesis of 4-Cyclopropoxy-N-methyl-5-nitropicolinamide involves several steps. One common synthetic route includes the following steps:

    N-Methylation: The addition of a methyl group to the nitrogen atom of the picolinamide.

The reaction conditions for these steps typically involve the use of specific reagents and catalysts to facilitate the reactions. For example, cyclopropylation may require the use of cyclopropyl bromide and a base, while nitration may involve the use of nitric acid and sulfuric acid .

Analyse Chemischer Reaktionen

4-Cyclopropoxy-N-methyl-5-nitropicolinamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The nitro group in the compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where the nitro group or the cyclopropoxy group is replaced by other functional groups. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

4-Cyclopropoxy-N-methyl-5-nitropicolinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions. Its ability to interact with biological molecules makes it useful in biochemical research.

    Medicine: Research is being conducted to explore its potential as a therapeutic agent. Its unique chemical properties may make it suitable for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-Cyclopropoxy-N-methyl-5-nitropicolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. The nitro group and the cyclopropoxy group play crucial roles in these interactions, affecting the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

4-Cyclopropoxy-N-methyl-5-nitropicolinamide can be compared with other similar compounds such as 5-Cyclopropoxy-N-methyl-4-nitropicolinamide and 4-Cyclopropoxy-5-nitropicolinamide. These compounds share similar structures but differ in the position of the nitro and cyclopropoxy groups. The differences in their structures can lead to variations in their chemical reactivity and biological activity. For example, the position of the nitro group can affect the compound’s ability to undergo reduction or substitution reactions .

Eigenschaften

Molekularformel

C10H11N3O4

Molekulargewicht

237.21 g/mol

IUPAC-Name

4-cyclopropyloxy-N-methyl-5-nitropyridine-2-carboxamide

InChI

InChI=1S/C10H11N3O4/c1-11-10(14)7-4-9(17-6-2-3-6)8(5-12-7)13(15)16/h4-6H,2-3H2,1H3,(H,11,14)

InChI-Schlüssel

LBYUSOFLILBLCK-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C1=NC=C(C(=C1)OC2CC2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.